2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are often synthesized for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Synthesis and Characterization
Studies often focus on synthesizing and characterizing compounds with similar structural features, including the use of precursor molecules to create a variety of heterocycles that may exhibit useful properties (Fadda et al., 2017; Lee et al., 1989). These efforts highlight the versatility of certain core structures in yielding a variety of biologically active molecules.
Antimicrobial and Antifungal Activity
Several studies have synthesized new compounds to evaluate their antimicrobial and antifungal activities, with some compounds showing potent activities against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013; Bhuiyan et al., 2006).
Anticancer Activity
Research into the anticancer properties of related compounds has shown that some derivatives can induce growth inhibition and apoptosis in cancer cells, pointing to the potential for developing new anticancer therapies (Sunil et al., 2010).
Antioxidant Properties
The antioxidant activities of certain compounds have been investigated, demonstrating the potential for these molecules to protect against oxidative stress, which is relevant in many diseases and aging processes (Sunil et al., 2010).
Insecticidal Effects
Some studies have focused on the insecticidal properties of synthesized compounds against pests like the cotton leafworm, highlighting the potential for developing new pesticides (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as “2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide”, have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of action
The mode of action of these compounds is likely related to their ability to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical pathways
The affected pathways would depend on the specific targets of the compounds. For example, if the compound is an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific chemical structures. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties .
Result of action
The molecular and cellular effects of the compounds’ action would depend on their specific targets and mode of action. For example, if the compound is an anticancer agent, it could induce apoptosis in cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compounds’ action, efficacy, and stability .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-16-23(28-25(34-16)18-5-9-20(33-2)10-6-18)15-35-26-29-22-11-12-31(14-21(22)24(32)30-26)13-17-3-7-19(27)8-4-17/h3-10H,11-15H2,1-2H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKRIMYWYCZDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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